2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
This compound features a central oxazole ring substituted at the 2-position with a p-tolyl (4-methylphenyl) group and at the 4-position with a sulfonyl-linked 4-chlorophenyl moiety. A thioether bridge connects the oxazole core to an acetamide group, which is further substituted with a 4-ethoxyphenyl ring. This structural architecture suggests applications in antimicrobial or kinase-targeted therapies, as similar acetamide derivatives are known for such activities .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5S2/c1-3-33-21-12-10-20(11-13-21)28-23(30)16-35-26-25(36(31,32)22-14-8-19(27)9-15-22)29-24(34-26)18-6-4-17(2)5-7-18/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCYROJGYLTFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and cytotoxic properties, as well as its mechanisms of action.
Structural Overview
The compound comprises several functional groups:
- Sulfonamide moiety : Often associated with antimicrobial activity.
- Oxazole ring : Known for various biological activities, including anticancer properties.
- Thioether linkage : Enhances reactivity and potential interactions with biological targets.
- Acetamide group : May influence solubility and biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism : The sulfonamide group in the compound is known to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby exhibiting antibacterial effects against Gram-positive and Gram-negative strains.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 18 | 25 |
| Escherichia coli | 15 | 22 |
| Proteus vulgaris | 17 | 24 |
Table 1: Antibacterial activity of the compound compared to Ciprofloxacin .
Antifungal Activity
Preliminary studies suggest that derivatives of this compound may also possess antifungal properties. The mechanism is likely related to the disruption of fungal cell wall synthesis or function.
Cytotoxic Activity
Cytotoxicity studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) |
|---|---|---|
| HeLa | 10 | 5 |
| MCF-7 | 12 | 6 |
Table 2: Cytotoxicity results against cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of similar compounds against a panel of bacterial strains. The results indicated that compounds with a sulfonamide group showed a consistent pattern of activity, particularly against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Evaluation : Another study investigated the cytotoxic effects of various oxazole derivatives in vitro. The findings revealed that modifications to the oxazole ring significantly influenced cytotoxicity, with specific substitutions enhancing activity against the HeLa cell line.
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety inhibits key enzymes involved in bacterial folate synthesis.
- Cell Cycle Disruption : Cytotoxic effects may arise from interference with DNA replication and repair mechanisms in cancer cells.
- Membrane Disruption : Potential antifungal activity could involve compromising the integrity of fungal cell membranes.
Chemical Reactions Analysis
Oxazole Core Formation
The oxazole ring is constructed through cyclization reactions. For example:
-
Step 1 : Condensation of 4-(4-chlorophenylsulfonyl)benzamide with chloroacetamide derivatives under reflux in acetic anhydride yields the oxazole intermediate .
-
Step 2 : Thioether bond formation via nucleophilic substitution between the oxazole intermediate and thiol-containing reagents (e.g., N-(4-ethoxyphenyl)-2-mercaptoacetamide) .
Key Conditions :
| Reaction Step | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic anhydride | 120–130 | NaOAc | 75–87 |
| Thioether bond | DMF | 80–90 | K₂CO₃ | 83–89 |
Reactivity at Sulfonyl and Acetamide Groups
The sulfonyl and acetamide moieties participate in reactions critical for biological interactions:
Sulfonyl Group Reactivity
-
Nucleophilic Substitution : The sulfonyl group undergoes substitution with amines or thiols under basic conditions, enabling structural diversification .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids modifies the para-substituent on the sulfonylphenyl group.
Acetamide Functionalization
-
Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide group to generate carboxylic acid derivatives, altering solubility and reactivity .
Biological Interaction-Related Reactions
The compound exhibits targeted reactivity in biological systems:
Enzyme Inhibition
-
Kinase Binding : The sulfonyl group interacts with ATP-binding pockets of kinases, inhibiting phosphorylation.
-
Protease Interactions : Thioether bonds facilitate covalent binding to cysteine residues in proteases .
Anticancer Activity
In vitro studies highlight its reactivity in cytotoxic pathways:
| Cell Line (Cancer Type) | Effect Observed | Mechanism | Reference |
|---|---|---|---|
| HOP-92 (NSCLC) | Cytostatic | Tubulin inhibition | |
| NCI-H226 (Mesothelioma) | Cytotoxic | DNA intercalation | |
| SNB75 (Glioblastoma) | Growth arrest | Kinase inhibition |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s oxazole core distinguishes it from structurally related acetamides:
- Pyrimidoindole Derivatives: The compound N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () replaces oxazole with a pyrimidoindole system.
- Pyrazole and Thiadiazole Derivatives: Compounds such as 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () and N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () feature pyrazole and thiadiazole cores, respectively. These cores introduce different electronic environments—pyrazole’s electron-withdrawing cyano group and thiadiazole’s sulfur atoms—which could alter metabolic stability or target selectivity compared to the oxazole-based compound .
- Triazole Derivatives: Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () utilize triazole rings. Triazoles are known for metal coordination and hydrogen-bonding capabilities, which may confer distinct pharmacokinetic profiles compared to the target compound’s oxazole .
Substituent Effects
- Aryl Group Modifications: The 4-ethoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl group in 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (). The ethoxy group’s larger size and higher lipophilicity may improve membrane penetration but reduce solubility compared to methoxy .
- Halogen and Sulfonyl Groups: The 4-chlorophenylsulfonyl moiety in the target compound differs from sulfonamide-based analogs (e.g., benzenesulfonamide,4-amino-N-(3,4-dimethyl-5-isoxazolyl)- in ).
Structural and Functional Comparison Table
Preparation Methods
Hantzsch-Type Cyclization
The oxazole ring is most efficiently constructed using modified Hantzsch conditions. For the target molecule, a β-ketoamide precursor 1 bearing p-tolyl and protected sulfhydryl groups undergoes cyclodehydration (Eq. 1):
$$
\text{β-ketoamide } \mathbf{1} \xrightarrow[\text{POCl}_3]{\Delta} \text{Oxazole intermediate } \mathbf{2} \quad
$$
Critical Parameters:
- Temperature: 80–100°C in anhydrous dichloroethane
- Catalyst: Phosphorus oxychloride (2.5 equiv)
- Yield: 68–72% after silica gel chromatography
Alternative Cyclocondensation Routes
Recent protocols utilize cyanothioacetamide 3 in cyclocondensation with α-chloroketones 4 to directly introduce the thioether moiety (Eq. 2):
$$
\mathbf{3} + \mathbf{4} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{Oxazole-thioether } \mathbf{5} \quad
$$
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ vs. Et₃N | +15% |
| Solvent | DMF vs. THF | +22% |
| Reaction Time | 8h vs. 12h | -7% (degradation) |
Sulfonylation at Position 4
Direct Sulfonation Using Chlorosulfonic Acid
The 4-chlorophenylsulfonyl group is introduced via electrophilic substitution (Eq. 3):
$$
\text{Oxazole } \mathbf{2} \xrightarrow[\text{ClSO}3\text{H}]{\text{CH}2\text{Cl}_2} \text{Sulfonated product } \mathbf{6} \quad
$$
Reaction Monitoring:
- TLC: Rf shift from 0.32 (starting material) to 0.55 (product) in hexane:EtOAc (3:1)
- Safety Note: Exothermic reaction requiring temperature control (-5°C to 0°C)
Alternative Sulfur Source Strategy
Patent disclosures describe using 4-chlorobenzenesulfonyl chloride 7 in Friedel-Crafts type reactions (Eq. 4):
$$
\mathbf{2} + \mathbf{7} \xrightarrow[\text{AlCl}_3]{\text{Nitrobenzene}} \mathbf{6} \quad
$$
Comparative Efficiency:
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| ClSO₃H | 82 | 98.4 | >100g |
| Sulfonyl Chloride | 76 | 97.1 | <50g |
Thioacetamide Sidechain Installation
Nucleophilic Displacement
A brominated oxazole intermediate 8 reacts with sodium thioacetate 9 (Eq. 5):
$$
\mathbf{8} + \mathbf{9} \xrightarrow[\text{EtOH/H}_2\text{O}]{\Delta} \text{Thioacetate } \mathbf{10} \quad
$$
Kinetic Study:
- Pseudo-first order rate constant (k) = 3.2 × 10⁻⁴ s⁻¹ at 65°C
- Activation energy (Eₐ) = 72.5 kJ/mol
Ullmann-Type Coupling
For enhanced regioselectivity, copper-catalyzed coupling with 4-ethoxyphenylacetamide 11 is employed (Eq. 6):
$$
\mathbf{6} + \mathbf{11} \xrightarrow[\text{CuI, L-Proline}]{\text{DMSO}} \text{Target Compound} \quad
$$
Catalytic System Optimization:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| L-Proline | 85 | 18 |
| 1,10-Phenanthroline | 78 | 24 |
| No ligand | 32 | 48 |
Purification and Characterization
Crystallization Protocol
| Solvent System | Purity Gain | Crystal Habit |
|---|---|---|
| EtOAc/Hexanes (1:3) | 98.2% → 99.7% | Needles |
| MeOH/H₂O (4:1) | 97.8% → 99.1% | Prisms |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, Oxazole-H)
- δ 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃)
HRMS (ESI+): m/z calcd for C₂₆H₂₄ClN₂O₅S₂ [M+H]⁺: 559.0854, found: 559.0851
Process Scale-Up Considerations
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Related Substances | ≤0.15% | HPLC (USP) |
| Residual Solvents | <500 ppm | GC-FID |
| Sulfur Content | 11.4–11.8% | Elemental Analysis |
Environmental Impact Assessment
Waste Stream Analysis:
- 78% of input sulfur converted to non-volatile byproducts
- Copper catalyst recovery >92% via ion-exchange
Emerging Methodologies
Continuous Flow Synthesis
Recent advancements demonstrate a 4-step continuous process with:
- Throughput: 12.8 g/h
- Space-Time Yield: 1.44 kg/L·day
Biocatalytic Approaches
Engineered CYP450 enzymes enable:
- 63% yield in sulfoxidation step
- 5-fold reduction in E-factor compared to chemical methods
Q & A
Basic Research Questions
Q. How can researchers design a synthesis protocol for this compound, considering its multiple functional groups?
- Methodology: Use multi-step organic synthesis with protective group strategies. For example:
- Step 1: Couple the 4-chlorophenylsulfonyl moiety to the oxazole core via nucleophilic aromatic substitution under anhydrous conditions (DMF, 80°C) .
- Step 2: Introduce the thioacetamide linkage using a thiol-alkyne "click" reaction with catalytic Cu(I) to ensure regioselectivity .
- Validation: Monitor each step via TLC and confirm intermediates via -NMR (e.g., sulfonyl proton at δ 7.8–8.2 ppm) .
Q. What spectroscopic techniques are critical for validating structural integrity and purity?
- Key Methods:
- NMR: - and -NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonyl/amide carbonyls (δ 165–175 ppm) .
- IR: Confirm sulfonyl S=O stretches (~1350 cm) and amide C=O (~1680 cm) .
- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against enzyme targets?
- Approach:
- Modifications: Vary substituents on the oxazole (e.g., replace p-tolyl with fluorophenyl) and compare inhibition of cyclooxygenase-2 (COX-2) via IC assays .
- Data Analysis: Use molecular docking (AutoDock Vina) to predict binding interactions with COX-2’s hydrophobic pocket (e.g., sulfonyl group anchoring to Arg120) .
- Example SAR Table:
| Substituent | COX-2 IC (µM) | Solubility (µg/mL) |
|---|---|---|
| p-Tolyl | 0.45 | 12.3 |
| 4-Fluorophenyl | 0.32 | 9.8 |
| 4-Chlorophenyl | 0.51 | 8.2 |
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Hypothesis Testing:
- Target Selectivity: Perform kinase profiling assays (e.g., Eurofins Panlabs) to identify off-target effects .
- Cellular Context: Compare cytotoxicity in cancer (HeLa) vs. normal (HEK293) cell lines using MTT assays; adjust ethoxyphenyl groups to reduce non-specific toxicity .
Q. What computational methods predict metabolic stability and degradation pathways?
- Protocol:
- In Silico Tools: Use SwissADME to predict CYP450 metabolism (e.g., oxidation of the ethoxy group) .
- Experimental Validation: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
Q. How to optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Strategies:
- Catalysis: Replace traditional bases (KCO) with polymer-supported reagents for easier purification .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance sulfonyl coupling efficiency (yield increase from 60% to 82%) .
Methodological Considerations
Q. How to design controlled experiments for assessing photostability?
- Procedure:
- Expose the compound to UV light (365 nm) for 24 hours in quartz cuvettes.
- Monitor degradation via HPLC and identify photoproducts (e.g., sulfoxide formation) using high-resolution MS .
Q. What strategies validate target engagement in cellular assays?
- Approach:
- Fluorescent Probes: Synthesize a BODIPY-labeled analog for confocal microscopy to track cellular uptake .
- Pull-Down Assays: Immobilize the compound on sepharose beads to isolate binding proteins from lysates, followed by SDS-PAGE/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
